Journal Name:FlatChem
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FlatChem ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1002/aoc.7190
Two bimetallic homoleptic complexes (CuL1 and CuL2) were synthesized from the coordination of Cu+/2+ ions with diisatin oxalyldihydrazone ligand (H2Lx), respectively. Confirmation of their chemical structures was based on the investigation of alternative spectroscopic tools. To distinguish the role of Cu+/2+ ion and its various charges on their complexes' reactivity, the bioreactivity of H2Lx, CuL1, and CuL2 was established on the spectral results against the growth of some microbial series (fungi and bacteria) and against three human cancer/normal cells. Furthermore, their behavior towards calf thymus DNA (ctDNA) was evaluated through viscometric and spectrophotometric titration. Both CuL1 and CuL2 complexes exhibited an amazing inhibiting effect against the growth of the titled microbial series and the human cancer cells, corresponded to the inhibited zone (mm), MIC (μM), and IC50 magnitudes (μM) and compared with those of their uncoordinated H2Lx ligand. CuL1 demonstrated a featured interacted behavior against ctDNA over that of CuL2 depending on the obtained intrinsic binding constants and the derived Gibbs' free energy values. The assigned nature of interaction could be built on the covalent and/or noncovalent modes, which supported by the electronegativity and electrophilicity of the titled studied compounds towards ctDNA.
FlatChem ( IF 0 ) Pub Date: 2023-06-29 , DOI:
10.1002/aoc.7169
New Zn(II), Cd(II), VO(IV), and UO2(VI) solvatochromic complexes derived from 6-ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde-semicarbazone ligand (H2L) were synthesized and established by elemental analyses, spectral (IR, UV, NMR, mass spectra), molar conductivity measurements, magnetic susceptibility, and thermal gravimetric analysis (TGA). The ligand coordinates with metal ions through ONO chelating sites, forming an octahedral geometry arrangement, except UO2(VI) that showed pentagonal bipyramidal geometry. Using Coats–Redfern methodology, the kinetic parameters (Ea, A, ΔH, ΔS, and ΔG) of the thermal decomposition steps were calculated and discussed. The complexes showed solvatochromic behavior that used to estimate the ground and excited state dipole moments. Optimization and structural parameters were carried out by density function theory (DFT) at B3LYP/GENECP method at 6-311G(d,p) basis set for C, H, N, and O atoms and SDD (Stuttgart/Dresden) basis set for the metal atoms and interrelated with the experimental results. The complexes were tested for antimicrobial efficiency against Gram-positive bacteria, Gram-negative bacteria, yeast, and fungi. Also, antitumor activity was investigated against HepG-2 cell line. Finally, the new synthesized complexes upon subjecting to molecular docking and distinguishable results showed outstanding inhibition results of VEGFR-2 via achieving a high stabilization level inside the largest pocket of 1YWN protein.
FlatChem ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1002/aoc.7176
In the present study, a nanomagnetic bisethylferrocene-containing ionic liquid (IL) supported on silica-coated Fe3O4, [Fe3O4@SiO2@{CH2}3-Imidazolium-Fc{H2PO4}], was designed and synthesized as a novel catalyst using a simple chemical co-precipitation procedure. The synthesized nanoparticles were identified by using EDX, FE-SEM, XRD, and FT-IR techniques. The catalytic activities of the novel magnetic nanoparticle were tested in the one-pot synthesis of hydroxycoumarin derivatives through the three-component reaction (t-CR) between 4-hydroxycoumarin, various aromatic aldehydes, and secondary amines at room temperature. Based on the obtained results, the prepared nano-catalyst has progressed through a t-CR due to the presence of acidic and basic segments in its structure. The short reaction time, high yield, eco-friendly properties, and easy work-up are some of the advantages of new synthesized nanomagnetic catalysts. The easy separation of the new magnetic catalyst from the reaction mixture makes it possible to reuse it after washing and drying.
FlatChem ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1002/aoc.7161
Four new diorganotin(IV) complexes, including Me2SnL(1), Bu2SnL(2), Ph2SnL(3) and Oct2SnL(4), were synthesized by reacting R2SnCl2 (where R = Me, Bu, Ph, Oct) with N′-(3,5-dichloro-2-hydroxybenzylidene)-2-phenylacetohydrazide H2L. The synthesized ligand and complexes were structurally characterized by various techniques, including Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR) and mass spectrometry. The data suggested that tin–oxygen and tin–nitrogen bonds are formed during complex formation, confirming the coordination of ligand with dialkyltin(IV) moieties and the presence of penta-coordinated structures. The single-crystal X-ray study was performed to confirm the molecular structure of complex 1, which revealed that the molecular structure is distorted towards square pyramidal geometry. The compound–DNA interaction was investigated via spectroscopic, electrochemical and molecular docking studies; the mode of interaction found in all cases was intercalative in nature. The complex 3 showed the highest binding ability with sodium salt of salmon sperm DNA (SS-DNA) (1.93 × 105 M−1). The data obtained for DNA interaction studies from theoretical calculation via docking studies match well with those observed from spectroscopic and electrochemical analyses. Electrochemical and thermodynamic parameters, including diffusion coefficient, ∆H, ∆G and ∆S, were also calculated. The DPPH antioxidant results showed that complex 2 is an active antioxidant.
FlatChem ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1002/aoc.7192
New two lanthanide complexes of Neodymium (III) and Gadolinium (III) ions were prepared based on 2-Cyano-N′-([4-oxo-4H-chromen-3-yl]methylene) acetohydrazide as a chelating agent. The prepared Nd(III) and Gd(III) complexes were characterized via elemental analysis, molecular conductance, IR, and TGA. The obtained results showed the chelating agent behaves as tridentate via oxygen of γ pyrone and carbonyl groups and nitrogen of the azomethine group. The antitumor activity of isolated complexes was investigated against the Ehrlich Ascites Carcinoma cell line (E.A.C). The results of antitumor activity cleared that Gd(III) complex has higher activity than Nd(III) complex and moderate activity relative to cisplatin and 5-Furacil. Besides, DFT calculations were estimated for prepared Nd(III) and Gd(III) complexes by the Gaussian program. Theoretical parameters were calculated. The energy gap values confirmed the higher activity of the Gd(III) complex over the other Nd(III) complex. In addition, the composite films of Nd(III) and Gd(III) complexes were prepared using the cast technique. The electrical and optical absorption properties of these polymer composites were analyzed.
FlatChem ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1002/aoc.7193
A new neutral dimeric Ar-BIAN Cu(I) complex (where Ar-BIAN = bis(aryl-imino)acenaphthene) of formulation [CuBr(4-iPrC6H4-BIAN)]2 (2) was obtained by reacting CuBr and ligand 4-iPrC6H4-BIAN (L2) in refluxing acetonitrile under an argon atmosphere. When the ligand used was 2,4,6-Me3C6H2-BIAN (L1), we obtained 1 in which the expected dimer (1a) is present, but we could also observe, in solution, the presence of the bis-chelate dimer [Cu(2,4,6-Me3C6H2-BIAN)2][CuBr2] (1b) bearing CuBr2− as counter-ion; attempts to separate them failed. When the ligand used was 2-iPrC6H4-BIAN (L3), we obtained 3 in which the expected dimer (3a) is in equilibrium, in solution, with its bis-chelate isomer [Cu(2-iPrC6H4-BIAN)2][CuBr2] (3b). The solid-state molecular structures of compounds 2 and 3b were determined by single crystal X-ray diffraction. The electrochemical behaviour of complexes: 1 (1a, and 1b), 2, and 3 (3a and 3b) and the known compound [Cu(2-iPrC6H4-BIAN)2][BF4] (7) were investigated by cyclic voltammetry. The new complexes 1 (1a, 1b), 2, and 3 (3a, 3b) were tested as catalysts for the aerobic oxidation of benzylic alcohols into aldehydes; they all catalyse the reaction, with good results; the catalytic studies were extended to the similar known complexes [CuBr(2,6-iPr2C6H3-BIAN)]2 (4), [CuI(2,6-iPr2C6H3-BIAN)]2 (5), [CuCl(2,6-iPr2C6H3-BIAN)]2 (6) and (7), in order to study the effect of different bridging halides or counter ions in the catalytic activity. We found that compound 4 exhibited a high catalytic activity comparable to the best results published so far. The oxidation products, benzaldehydes, were detected and further confirmed by NMR spectroscopy, and the conversion rate was determined after GC-FID analysis.
FlatChem ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1002/aoc.7186
The measurement of Cd (II) ions in various matrices requires the development of sensors that are selective, sensitive, and simple to produce. The cadmium complex of a ligand prepared by the reaction of 2-pyridinecarbohydrazide with sodium 3-formyl-4-hydroxybenzenesulfonate, [Cd (NaPH)(H2O)].H2O, was synthesized, analyzed by elemental analysis, and structurally elucidated using various spectroscopic techniques. The infrared spectrum of Cd (II) complex suggests a bi-negative tri-dentate ONO behavior for the ligand via deprotonated form of both the enolic oxygen atom (C-O−) and the hydroxyl group of phenolic ring in addition to the azomethine group. The thermal behavior of this complex was revealed using TGA analysis. Applying Coast–Redfern and Horowitz–Metzger equations, we were able to calculate the kinetic and thermodynamic parameters to support the proposed fragmentation experiment for the Cd (II) complex. Cyclic voltammetry measurement was measured to estimate the electrochemical behavior of the Cd (II) ions as well as the impact of adding various NaH2PH ligand concentrations. The biological applications of [Cd (NaPH)(H2O)].H2O complex were assessed as antioxidant, anticancer, and antimicrobial. Based on the Cd (II) complex, we were able to modify Cd (II) ions carbon paste electrode (modified carbon paste electrode, MCPE) as a Cd (II) selective modifier. The created electrode displays a Nernstian slope in the linear range of 0.0001 to 10 mmol/L of 29.16 ± 0.03 mV decade−1, a quick reaction time of 6 s, and pH independence from 3–7. The suggested MCPE demonstrated strong selectivity to Cd (II) ions relative to many other cations and displayed negligible change in the slope or operating range if the experiment was achieved in a partially non-aqueous solution. This fabricated MCPE was used to determine Cd (II) ions in diverse water samples.
FlatChem ( IF 0 ) Pub Date: 2023-05-08 , DOI:
10.1002/aoc.7131
The stereoselective Biginelli reaction involving a CH-active podand, thiourea, and benzaldehyde using nanosized metal oxides (NiO, Fe3O4, CuO, Al2O3, SiO2, and TiO2-SiO2), Brönsted acid, and commercially available chiral inductors (L-proline or 4-hydroxy-L-proline) was studied. The target dihydropyrimidinethione-containing podand was obtained with an enantiomeric excess of 70% and a moderate yield under mild conditions in the presence of nanooxide NiO and 4-hydroxy-L-proline. The adsorption of initial reactants and chiral inductor on the surface of nickel nanooxide was studied by IR spectroscopy. The activating and coordinating effect of the nanosized metal oxide on the initial reagents leading to an increasing the chemoselectivity and stereoselectivity of the Biginelli reaction was shown. On the basis of experimental data, one of the probable reaction mechanisms was proposed. This work further expanded the use of nanosized metal oxides in asymmetric catalysis and presented a new method for obtaining a valuable optically active podand with a 3,4-dihydropyrimidine-2-(1H)-thione moiety. Thus, the obtained results can be of interest for medicinal chemistry in the asymmetric one-step synthesis of other enantiomerically pure compounds.
FlatChem ( IF 0 ) Pub Date: 2023-05-08 , DOI:
10.1002/aoc.7129
Fluoroquinolones emerged as one of potent therapeutic agents, targeting DNA-signalling pathways. Thus, efforts were spent to create novel quinolones for optimizing their antimicrobial and anticancer properties. Therefore, the new compound N,N′-phenylene (bis1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid) (H2Enro-o-phdn) in addition to its related chelates-contained metals were synthesised and described by spectroscopic, physical methods and thermal analyses. The reaction between H2Enro-o-phdn and trivalent La(III), Y(III), and Fe(III) and tetravalent Zr(IV) chloride with molar ratio 1:1 (M:H2Enro-o-phdn) yielded the production of chelates. The infrared results elucidate the binding mode of H2Enro-o-phdn by means of azomethine nitrogen and carboxylato oxygen atoms as tetradentate. The thermal analyses assured the proposed formula as well as existence of coordinated and latticed H2O molecules. Kinetic parameters for investigated metal complexes were quantified utilisation Horowitz–Metzger in addition to Coats–Redfern methods. Regarding antibacterial efficacy, Y(III) and Fe(III) complexes showed a robust inhibitory activity towards negative-gram stained (Escherichia coli and Salmonella typhi) and positive-Gram stained (Staphylococcus aureus and “spore-forming” Bacillus cereus) strains. Then, we further tested the cytotoxicity of the complexes against the survival of colon-cancer cells line (CT26). In this regard, in the descending order, Fe(III) > Zr(IV) > La(III) complexes possessed a powerful antitumour activity with IC50 values 6.38, 5.36, and 4.03 μM, respectively, compared with the anticancer drug-reference cisplatin (16.77 μM). To understand the precise mechanism behind the tumour cell death, Western-blotting analysis was conducted, to monitor the changes in levels of pro-apoptotic “P53” protein after drug-treatment. Results indicated that H2Enro-o-phdn with higher covalency metals, like La(III) and Zr(IV) complexes, had the highest upregulation of P53 expression in a threefold to fourfold compared cisplatin, paving the way for a novel P53-based colon-cancer therapies.
FlatChem ( IF 0 ) Pub Date: 2023-06-27 , DOI:
10.1002/aoc.7174
A couple of N-(4)-morpholine/pyrrolidine-substituted thiosemicarbazones (TSCs) of fluorene-2-carboxaldehyde (FM and FP), and their corresponding thiadiazoles (TDZs) (CFM and CFP), were synthesized and characterized (elemental analysis, ultraviolet–visible [UV–Visible], Fourier transform infrared [FT-IR], nuclear magnetic resonance [NMR; 1H & 13C], high-resolution mass spectrometry [HRMS], and single-crystal X-ray diffraction [SCXRD]) for the evaluation of their anticancer potential. The TDZs were obtained unexpectedly and are possibly formed via single-step metal (copper)-mediated oxidative cyclizations of the TSCs. The synthesized compounds are fairly stable in phosphate buffer at the biological pH of 7.4. The density functional theory [DFT] studies were performed to predict the optimized structures and physicochemical properties of these compounds. The compounds were further subjected to computational and experimental biomolecular investigations in order to evaluate their anticancer activity in detail. CFM had the most potent activity against human breast adenocarcinoma (MCF-7) and human urinary bladder (T24) cancer cells, with IC50 values of 12.00 and 24.80 μM, respectively. In contrast, CFM had negligible cytotoxicity (IC50 = 98.70 μM) against kidney epithelial cells extracted from an African green monkey (Vero) normal cells. This outcome was preferable to that of the widely used medicine Cisplatin. Molecular docking studies were performed with the breast cancer protein “cytochrome P450 1A1” (CYP1A1) and bovine serum albumin (BSA) to predict how effectively the compounds bind to the receptor. The ADMET findings suggest that these compounds have considerable drug-likeness and oral bioavailability. These insights may open the door for additional medical research into the bioactivities of TSCs and TDZs produced from bioactive carbonyl compounds.
Supplementary Information
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